molecular formula C19H13NO4S B6431854 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 299953-24-5

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B6431854
CAS No.: 299953-24-5
M. Wt: 351.4 g/mol
InChI Key: VGGPFBIRJVPAGZ-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzothiazole moiety fused with a chromenone system, which is further acetylated. This unique structure imparts significant pharmacological properties to the compound.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit significant activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target similar bacterial species.

Mode of Action

tuberculosis . The compound may interact with its targets, leading to changes that inhibit the growth or survival of the bacteria.

Biochemical Pathways

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may interfere with essential biochemical pathways in M. tuberculosis, leading to downstream effects that inhibit the bacteria’s growth or survival.

Result of Action

Given the potential anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to molecular and cellular changes that inhibit the growth or survival of M. tuberculosis.

Biochemical Analysis

Biochemical Properties

The 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate interacts with various enzymes and proteins. It has been found to manifest profound antimicrobial activity

Cellular Effects

It is known to have antimicrobial properties , suggesting that it may influence cell function in bacteria. Its impact on cell signaling pathways, gene expression, and cellular metabolism in various types of cells is yet to be explored.

Molecular Mechanism

It is known to exhibit antimicrobial activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form the benzothiazole core. This is followed by the cyclization with a suitable diketone to form the chromenone system. The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted benzothiazole derivatives .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is unique due to its fused chromenone system, which imparts additional pharmacological properties compared to other benzothiazole derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4S/c1-10-17(19-20-14-5-3-4-6-16(14)25-19)18(22)13-8-7-12(24-11(2)21)9-15(13)23-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGPFBIRJVPAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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